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Compound of Interest

Compound Name: (R)-Dtbm-segphos

Cat. No.: B3004171 Get Quote

(R)-DTBM-SEGPHOS is a highly effective and widely utilized chiral phosphine ligand in

asymmetric catalysis. Its development by Takasago International Corporation marked a

significant advancement in the field, offering a ligand with a unique steric and electronic profile

that has proven successful in a multitude of stereoselective transformations. This technical

guide provides an in-depth overview of the discovery, key features, and applications of (R)-
DTBM-SEGPHOS, tailored for researchers, scientists, and professionals in drug development.

Introduction to (R)-DTBM-SEGPHOS
(R)-DTBM-SEGPHOS, chemically known as (R)-(-)-5,5'-Bis[di(3,5-di-tert-butyl-4-

methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole, is a member of the SEGPHOS family of

atropisomeric biaryl bisphosphine ligands.[1] Developed as a successor to the pioneering

BINAP ligand, SEGPHOS and its derivatives were designed with a narrower dihedral angle

between the aromatic faces. This structural modification was predicted to enhance both the

enantioselectivity and catalytic activity of its metal complexes, a hypothesis that has been

repeatedly validated in practice.

The defining characteristic of DTBM-SEGPHOS is the presence of bulky 3,5-di-tert-butyl-4-

methoxyphenyl substituents on the phosphorus atoms. These groups create a highly

demanding steric environment around the metal center, which is crucial for achieving high

levels of stereocontrol in catalytic reactions. The electron-donating nature of the methoxy

groups also influences the electronic properties of the catalyst, contributing to its high reactivity.
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Discovery and Development
The development of the SEGPHOS family of ligands, including DTBM-SEGPHOS, was

pioneered by Takasago International Corporation, a company with a long history of innovation

in asymmetric catalysis. The design of these ligands was a direct evolution from the highly

successful BINAP ligand. The core concept was to modify the biaryl backbone to tune the

dihedral angle and, consequently, the catalytic performance.

The introduction of the 3,5-di-tert-butyl-4-methoxyphenyl groups to the phosphine moieties was

a key step in the development of DTBM-SEGPHOS. This modification aimed to maximize steric

hindrance, thereby creating a more defined and effective chiral pocket for asymmetric

induction. The result was a ligand that often outperforms its predecessors, particularly in

challenging catalytic transformations requiring high enantioselectivity.

Synthesis of (R)-DTBM-SEGPHOS Metal Complexes
While a detailed, publicly available experimental protocol for the synthesis of the (R)-DTBM-
SEGPHOS ligand itself is proprietary to Takasago, the preparation of its metal complexes is

well-documented in the scientific literature. A representative protocol for the synthesis of a

nickel(II) complex is provided below.

Experimental Protocol: Synthesis of [(R)-DTBM-
SEGPHOS]NiCl₂
This procedure describes the formation of the pre-catalyst complex, which can be used in

various cross-coupling reactions.

Materials:

(R)-DTBM-SEGPHOS

Nickel(II) chloride (NiCl₂)

Acetonitrile (anhydrous)

Dichloromethane (anhydrous)
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Celite®

Procedure:

An oven-dried 25 mL round-bottomed flask equipped with a magnetic stir bar is charged with

(R)-DTBM-SEGPHOS (1.00 g, 0.85 mmol) and NiCl₂ (110 mg, 0.85 mmol).

Anhydrous acetonitrile (15 mL) is added to the flask.

A reflux condenser is attached, and the system is purged with nitrogen for 5 minutes, then

sealed with a nitrogen-filled balloon.

The reaction mixture is heated to reflux in an oil bath and stirred for 16 hours.

While the mixture is still warm, the contents are poured over a pad of Celite® (25 g) wetted

with acetonitrile in a glass filter funnel.

The Celite® is washed with additional acetonitrile (300 mL) until the filtrate runs clear.

The combined filtrate is concentrated under reduced pressure.

The resulting solid is dissolved in a minimal amount of dichloromethane, transferred to a vial,

and concentrated again.

The solid is broken up with a spatula and dried under high vacuum for 4 hours to yield [(R)-
DTBM-SEGPHOS]NiCl₂ as a fine dark green-black powder.

Applications in Asymmetric Catalysis
The unique structural features of (R)-DTBM-SEGPHOS have led to its successful application in

a wide range of metal-catalyzed asymmetric reactions. Its complexes with ruthenium, rhodium,

palladium, and copper have demonstrated exceptional performance.

Asymmetric Hydrogenation
(R)-DTBM-SEGPHOS has been extensively used in the asymmetric hydrogenation of various

functional groups, including ketones, enamides, and β-keto esters. The high steric bulk and

electron-rich nature of the ligand contribute to high catalytic activity and enantioselectivity.
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Workflow for Asymmetric Hydrogenation:

Catalyst Preparation Hydrogenation Reaction
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Chiral Product
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Click to download full resolution via product page

Caption: General workflow for asymmetric hydrogenation.

Copper-Catalyzed Asymmetric Hydrosilylation
One of the most notable applications of (R)-DTBM-SEGPHOS is in copper-catalyzed

asymmetric hydrosilylation of ketones and imines. The in-situ generated copper hydride

complex, [(R)-DTBM-SEGPHOS]CuH, is a highly effective catalyst for the reduction of a wide

range of substrates, affording chiral alcohols and amines with excellent enantioselectivity.[2][3]

Catalytic Cycle for Cu-Catalyzed Hydrosilylation of Ketones:
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Caption: Proposed catalytic cycle for Cu-hydrosilylation.

Palladium-Catalyzed Reactions
(R)-DTBM-SEGPHOS has also found utility in palladium-catalyzed reactions, such as the

kinetic resolution of tertiary propargylic alcohols. The bulky nature of the ligand is crucial for

differentiating between the two enantiomers of the racemic starting material, allowing for the

selective transformation of one enantiomer.

Catalytic Cycle for Pd-Catalyzed Kinetic Resolution:
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Caption: Proposed cycle for Pd-catalyzed kinetic resolution.

Quantitative Data Summary
The following tables summarize the performance of (R)-DTBM-SEGPHOS in various catalytic

reactions, showcasing its broad applicability and high efficiency.

Table 1: Asymmetric Hydrogenation of Ketones
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Substrate
Catalyst
System

S/C Ratio Yield (%) ee (%)

Acetophenone

[RuCl₂(R-DTBM-

SEGPHOS)

(dmf)₂]

1000 >99 98

1-Tetralone

[RuCl₂(R-DTBM-

SEGPHOS)

(dmf)₂]

1000 >99 97

2-Butanone

[RuCl₂(R-DTBM-

SEGPHOS)

(dmf)₂]

1000 >99 96

Table 2: Copper-Catalyzed Asymmetric Hydrosilylation of Ketones

Substrate
Catalyst
Loading
(mol%)

Silane Yield (%) ee (%)

Acetophenone 1.0 PMHS 95 98

4-

Methoxyacetoph

enone

1.0 PMHS 96 97

2-Acetylpyridine 1.0 PMHS 94 99

Table 3: Palladium-Catalyzed Kinetic Resolution of Propargylic Alcohols
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Substrate Catalyst
Conversion
(%)

ee (%) of
Alcohol

ee (%) of
Product

1-Phenyl-2-

propyn-1-ol

Pd((R)-DTBM-

SEGPHOS)Cl₂
50 >99 95

1-(2-Naphthyl)-2-

propyn-1-ol

Pd((R)-DTBM-

SEGPHOS)Cl₂
52 98 94

1-Cyclohexyl-2-

propyn-1-ol

Pd((R)-DTBM-

SEGPHOS)Cl₂
48 >99 96

Conclusion
(R)-DTBM-SEGPHOS stands as a testament to the power of rational ligand design in

asymmetric catalysis. Its unique steric and electronic properties, stemming from the bulky 3,5-

di-tert-butyl-4-methoxyphenyl groups, have enabled remarkable levels of enantioselectivity and

reactivity across a broad spectrum of chemical transformations. From asymmetric

hydrogenation and hydrosilylation to palladium-catalyzed kinetic resolutions, (R)-DTBM-
SEGPHOS has proven to be an indispensable tool for the synthesis of chiral molecules. Its

development by Takasago has not only provided a powerful catalytic ligand but has also

spurred further innovation in the design of next-generation chiral catalysts. For researchers and

professionals in the field of drug development and fine chemical synthesis, (R)-DTBM-
SEGPHOS remains a go-to ligand for achieving high stereocontrol in challenging catalytic

reactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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